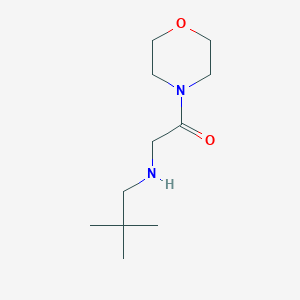
2-(2,2-Dimethyl-propylamino)-1-morpholin-4-yl-ethanone
カタログ番号 B8631791
分子量: 214.30 g/mol
InChIキー: ZPDDGSORRMZBLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06878706B1
Procedure details


To a stirred solution of the above 2-amino-1-morpholin-4-yl-ethanone hydrochloride (0.23 g, 1.3 mmol) in methylene chloride (4.0 mL) and triethylamine (0.19 mL, 1.4 mmol), 4 angstrom sieves (10 beads, pulverized to a powder) were added, followed by trimethylacetaldehyde (0.35 mL, 3.3 mmol) at room temperature, under argon. The resulting mixture was stirred at room temperature overnight after which time sodium triacetoxyborohydride (0.54 g, 2.6 mmol) was added. After 6 h, the solids were removed via filtration and washed with methylene chloride. The combined filtrates were concentrated and the remaining residue was diluted with EtOAc and water. The aqueous phase was lyophilized to give a white solid that was diluted with EtOAc. The solids were removed via filtration and washed with EtOAc. The combined organics were concentrated to give the crude product which was purified via silica gel flash chromatography eluting with 100% EtOAc, then 0.5% NH4OH/10% MeOH/EtOAc, flow rate 30 mL/min. The product-containing fractions were concentrated to give 0.18 g (67%) of 2-(2,2-dimethyl-propylamino)-1-morpholin-4yl-ethanone.
Quantity
0.23 g
Type
reactant
Reaction Step One






Yield
67%
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)=[O:5].C(N(CC)CC)C.[CH3:19][C:20]([CH3:24])([CH3:23])[CH:21]=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl.CCOC(C)=O>[CH3:19][C:20]([CH3:24])([CH3:23])[CH2:21][NH:2][CH2:3][C:4]([N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)=[O:5] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.23 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC(=O)N1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.19 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=O)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.54 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids were removed via filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methylene chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remaining residue was diluted with EtOAc and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were removed via filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organics were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified via silica gel flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 100% EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The product-containing fractions were concentrated
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CNCC(=O)N1CCOCC1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.18 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
